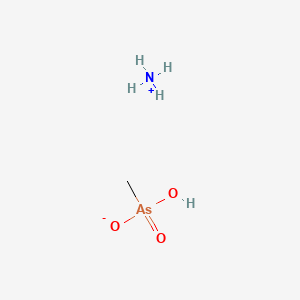

Monoammonium methanearsonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide arsonique, méthyl-, sel de monoammonium (9CI): , également connu sous son numéro CAS 2321-53-1, est un composé organoarsénique. Il s'agit d'un dérivé de l'acide méthylarsonique et se caractérise par la présence d'un groupe méthyle lié à l'atome d'arsenic. Ce composé se présente généralement sous la forme d'un solide blanc soluble dans l'eau et est utilisé dans diverses applications industrielles et agricoles .

Méthodes De Préparation

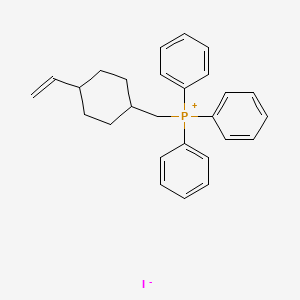

Voies synthétiques et conditions réactionnelles: La synthèse de l'acide arsonique, méthyl-, sel de monoammonium implique la réaction de l'acide arsénieux avec l'iodure de méthyle en présence d'une base telle que l'hydroxyde de sodium.

Méthodes de production industrielle: La production industrielle de ce composé suit des voies synthétiques similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique un contrôle minutieux de la température, du pH et des concentrations des réactifs pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions: L'acide arsonique, méthyl-, sel de monoammonium subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé pour former des composés d'arsenic à l'état d'oxydation supérieur.

Réduction: Il peut être réduit en composés d'arsenic à l'état d'oxydation inférieur.

Substitution: Le groupe méthyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire de l'anhydride arsénique, tandis que la réduction peut produire des dérivés de l'arsine .

Applications de la recherche scientifique

Chimie: En chimie, l'acide arsonique, méthyl-, sel de monoammonium est utilisé comme précurseur pour la synthèse d'autres composés organoarséniques. Il est également utilisé dans diverses techniques analytiques pour étudier la chimie de l'arsenic .

Biologie et médecine: En recherche biologique, ce composé est utilisé pour étudier les effets de l'arsenic sur les processus cellulaires. Il a des applications en toxicologie pour comprendre les mécanismes de la toxicité de l'arsenic et son impact sur la santé humaine .

Industrie: Industriellement, l'acide arsonique, méthyl-, sel de monoammonium est utilisé comme herbicide et fongicide, en particulier dans la culture du coton et du riz. Il aide à contrôler la végétation indésirable et les infections fongiques, améliorant ainsi le rendement des cultures .

Mécanisme d'action

Le mécanisme d'action de l'acide arsonique, méthyl-, sel de monoammonium implique son interaction avec les composants cellulaires. Le composé peut interférer avec la fonction des enzymes en se liant aux groupes thiol, conduisant à l'inhibition de voies métaboliques essentielles. Cela entraîne une toxicité cellulaire et peut provoquer la mort cellulaire. Les cibles moléculaires comprennent les enzymes impliquées dans la respiration cellulaire et la synthèse de l'ADN .

Applications De Recherche Scientifique

Chemistry: In chemistry, arsonic acid, methyl-, monoammonium salt is used as a precursor for the synthesis of other organoarsenic compounds. It is also employed in various analytical techniques to study arsenic chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of arsenic on cellular processes. It has applications in toxicology to understand the mechanisms of arsenic toxicity and its impact on human health .

Industry: Industrially, arsonic acid, methyl-, monoammonium salt is used as a herbicide and fungicide, particularly in the cultivation of cotton and rice. It helps control unwanted vegetation and fungal infections, thereby improving crop yield .

Mécanisme D'action

The mechanism of action of arsonic acid, methyl-, monoammonium salt involves its interaction with cellular components. The compound can interfere with enzyme function by binding to thiol groups, leading to the inhibition of critical metabolic pathways. This results in cellular toxicity and can cause cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide méthylarsonique: Un composé étroitement apparenté présentant des propriétés chimiques similaires mais sans la forme de sel d'ammonium.

Méthylarsonate de disodium: Un autre dérivé utilisé comme herbicide avec des propriétés de solubilité et d'application différentes.

Unicité: L'acide arsonique, méthyl-, sel de monoammonium est unique en raison de sa forme spécifique de sel d'ammonium, qui affecte sa solubilité et sa réactivité. Cela le rend particulièrement utile dans certaines applications industrielles où d'autres dérivés peuvent ne pas être aussi efficaces .

Propriétés

Numéro CAS |

2321-53-1 |

|---|---|

Formule moléculaire |

CH8AsNO3 |

Poids moléculaire |

157.00 g/mol |

Nom IUPAC |

azanium;hydroxy(methyl)arsinate |

InChI |

InChI=1S/CH5AsO3.H3N/c1-2(3,4)5;/h1H3,(H2,3,4,5);1H3 |

Clé InChI |

MLWMZTRCXNCAPF-UHFFFAOYSA-N |

SMILES canonique |

C[As](=O)(O)[O-].[NH4+] |

Numéros CAS associés |

124-58-3 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)

![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)

![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)

![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)